molecular formula C10H12BrNO2S B2951196 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 727673-73-6

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2951196
CAS No.: 727673-73-6
M. Wt: 290.18
InChI Key: INKIEQMFJIFECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure with a bromine atom at the 6th position and a methylsulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydroquinoline core.

    Methylsulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with a methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methylsulfonyl group.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted quinolines can be formed.

    Oxidation Products: Oxidation of the methylsulfonyl group can lead to sulfone or sulfoxide derivatives.

Scientific Research Applications

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific structure and functional groups.

Comparison with Similar Compounds

    6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core.

    6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a quinoxaline core.

Uniqueness:

    Structural Features: The presence of both the bromine atom and the methylsulfonyl group in the quinoline core makes 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline unique.

Properties

IUPAC Name

6-bromo-1-methylsulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-15(13,14)12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKIEQMFJIFECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared according to the general procedure for sulfonylation of indolines and tetrahydroquinolines described in Example 4 using 6-bromo-1,2,3,4-tetrahydroquinoline (0.40 g, 1.89 mmol) and methanesulfonyl chloride (0.22 mL, 2.8 mmol) to provide 6-bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline (0.33 g). MS (ES) m/z 289.7; HPLC purity 97.2% at 210-370 nm, 10.2 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min, 85/15-5/95 (Ammonium formate buffer pH=3.5 acetonitrile+MeOH) for 10 minutes, hold 4 minutes.
[Compound]
Name
indolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
0.22 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.